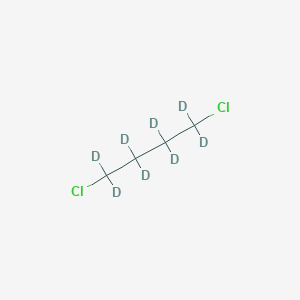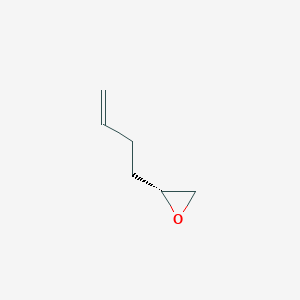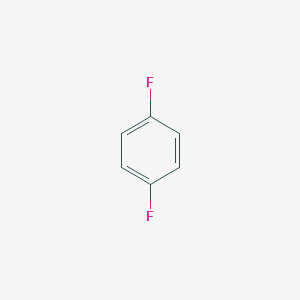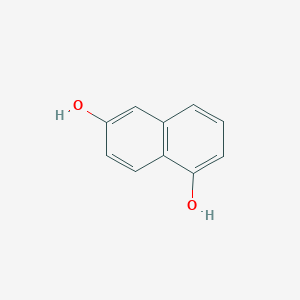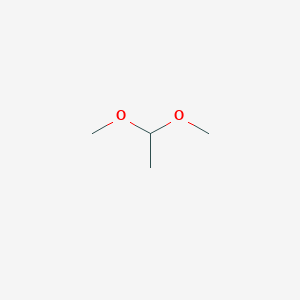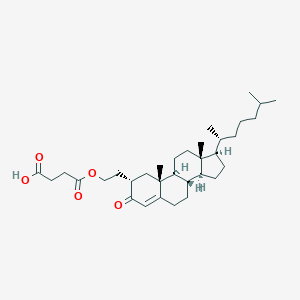
7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid, also known as KO-947, is a synthetic compound that has attracted attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to have various biochemical and physiological effects. In animal studies, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been found to reduce inflammation and oxidative stress, as well as improve insulin sensitivity. Additionally, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid in lab experiments is its relatively simple synthesis method. Additionally, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to have low toxicity in animal studies. However, one limitation of using 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research on 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid. One area of interest is the development of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid-based therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid and its potential therapeutic applications in cancer and viral infections. Finally, the development of more soluble analogs of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid may improve its bioavailability and efficacy in vivo.
Métodos De Síntesis
The synthesis of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid involves the condensation of 3-oxocholest-4-en-2-ylamine with 5-oxoheptanoic acid. This reaction yields 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid as a white powder with a melting point of 141-143°C.
Aplicaciones Científicas De Investigación
7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been studied for its potential therapeutic properties in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In particular, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to inhibit the replication of the hepatitis C virus and the growth of cancer cells in vitro.
Propiedades
Número CAS |
134329-94-5 |
|---|---|
Nombre del producto |
7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid |
Fórmula molecular |
C33H52O5 |
Peso molecular |
528.8 g/mol |
Nombre IUPAC |
4-[2-[(2S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-2-yl]ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H52O5/c1-21(2)7-6-8-22(3)26-11-12-27-25-10-9-24-19-29(34)23(16-18-38-31(37)14-13-30(35)36)20-33(24,5)28(25)15-17-32(26,27)4/h19,21-23,25-28H,6-18,20H2,1-5H3,(H,35,36)/t22-,23-,25+,26-,27+,28+,32-,33+/m1/s1 |
Clave InChI |
SYQQWGGBOQFINV-FBWHQHKGSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@@H](C[C@]34C)CCOC(=O)CCC(=O)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)CCOC(=O)CCC(=O)O)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)CCOC(=O)CCC(=O)O)C |
Sinónimos |
7-(3-oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid OOOA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



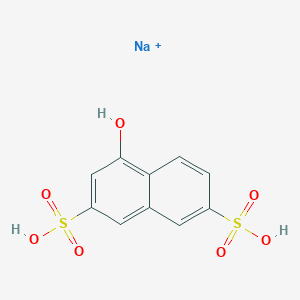
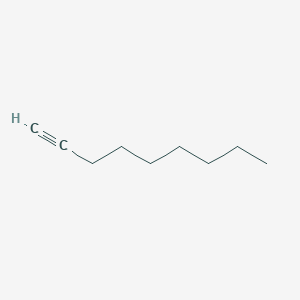
![4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B165148.png)

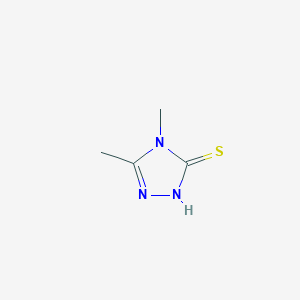
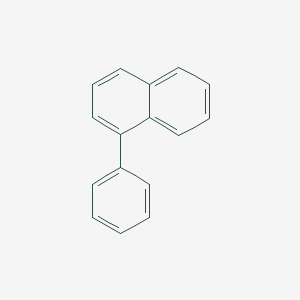
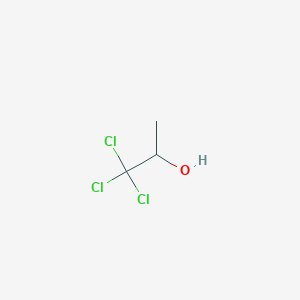
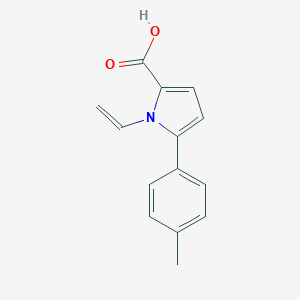
![N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B165167.png)
